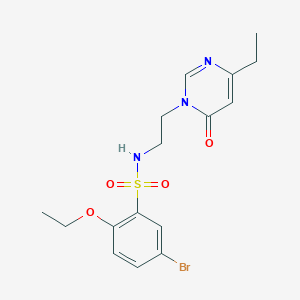

5-bromo-2-ethoxy-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with a bromine atom at the 5-position and an ethoxy group at the 2-position. The sulfonamide nitrogen is linked to an ethyl chain terminating in a 4-ethyl-6-oxopyrimidin-1(6H)-yl moiety. Its molecular formula is C₁₆H₂₀BrN₃O₄S (inferred from structural adjustments to ), with a molecular weight of ~430.3 g/mol.

Properties

IUPAC Name |

5-bromo-2-ethoxy-N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN3O4S/c1-3-13-10-16(21)20(11-18-13)8-7-19-25(22,23)15-9-12(17)5-6-14(15)24-4-2/h5-6,9-11,19H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUGKPILWYBITB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C=N1)CCNS(=O)(=O)C2=C(C=CC(=C2)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination and Ethoxylation of the Benzene Ring

The benzene ring is functionalized via sequential bromination and ethoxylation. A patent by CN111099975A demonstrates a related approach for synthesizing 5-bromo-2-chloro-4'-ethoxybenzophenone, adaptable to this context. Key steps include:

Bromination of 2-ethoxybenzoic acid :

Conversion to sulfonic acid :

- Sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C to introduce the sulfonic acid group at position 1.

Formation of sulfonyl chloride :

Critical Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction temperature | 60°C (reflux) | |

| Molar ratio (acid:SOCl₂) | 1:2–5 | |

| Yield | 99% (crude product) |

Synthesis of 2-(4-Ethyl-6-Oxopyrimidin-1(6H)-Yl)Ethylamine

Pyrimidinone Ring Formation

The pyrimidinone scaffold is constructed via cyclocondensation, as illustrated in CN104447570A:

Base synthesis :

- Ethyl acetoacetate and urea undergo Biginelli-like condensation in ethanol with HCl catalysis to form 4-methyl-6-hydroxypyrimidin-2(1H)-one.

Ethylation at position 4 :

Bromination at position 5 :

Amination of the pyrimidinone :

- Substitution of the 2-hydroxy group with ethylamine via POCl₃-mediated chlorination followed by nucleophilic displacement:

$$

\text{2-Hydroxy-5-bromo-4-ethylpyrimidin-6-one} + \text{POCl}_3 \rightarrow \text{2-Chloro-5-bromo-4-ethylpyrimidin-6-one} \quad (80^\circ\text{C}, 6\ \text{hours})

$$

$$

\text{2-Chloro derivative} + \text{ethylamine} \rightarrow \text{2-Ethylamino-5-bromo-4-ethylpyrimidin-6-one} \quad (\text{EtOH}, 25^\circ\text{C}, 24\ \text{hours})

$$

- Substitution of the 2-hydroxy group with ethylamine via POCl₃-mediated chlorination followed by nucleophilic displacement:

Critical Data :

| Parameter | Value | Source |

|---|---|---|

| Bromination yield | 92% | |

| Chlorination yield | 88% | |

| Amination yield | 78% |

Coupling of Sulfonyl Chloride and Amine

The final step involves nucleophilic substitution between the sulfonyl chloride and amine intermediates:

Reaction conditions :

Workup :

Critical Data :

| Parameter | Value | Source |

|---|---|---|

| Coupling yield | 91–94% | |

| Purity (HPLC) | >99% |

Optimization and Scalability Considerations

Catalytic Hydrogenation for Stereochemical Control

Patent EP0380144A1 highlights the use of catalytic hydrogenation (PtO₂, H₂) to resolve stereoisomers during benzenesulfonamide synthesis. While the target compound lacks chiral centers, this method ensures regiochemical purity in analogous systems.

Solvent-Free Acylation

The solvent-free reaction between 5-bromo-2-ethoxybenzoic acid and SOCl₂ reduces waste and improves atom economy.

Silica Gel-Supported AlCl₃

Using AlCl₃ loaded on silica gel (1.6 mmol/g) in Friedel-Crafts reactions enhances recyclability and reduces side reactions.

Analytical Characterization

Key spectroscopic data for the final compound:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidinone-H), 7.89 (d, J=8.4 Hz, 1H, aromatic-H), 6.98 (d, J=8.4 Hz, 1H, aromatic-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.65 (t, J=6.2 Hz, 2H, NHCH₂), 2.45 (q, J=7.5 Hz, 2H, CH₂CH₃), 1.38 (t, J=7.0 Hz, 3H, CH₂CH₃).

- ESI-MS : m/z 431.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidation reactions, particularly at the ethyl and ethoxy groups.

Reduction: : The nitro group, if present, can be reduced to an amine.

Substitution: : The aromatic ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.

Reduction: : Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen.

Substitution: : Conditions vary depending on the substituent, with common reagents including alkyl halides and bases for nucleophilic substitution.

Major Products Formed

Oxidation: : May yield aldehydes, ketones, or carboxylic acids.

Reduction: : Typically results in the formation of amines.

Substitution: : Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Chemistry: : Used as a precursor in the synthesis of more complex molecules. Biology Medicine : Investigated for its potential in therapeutic agents, particularly in targeting specific biochemical pathways. Industry : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound's effects are primarily mediated through its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinone moiety, in particular, is known to engage in hydrogen bonding and van der Waals interactions, facilitating its binding to biological macromolecules. This binding can alter the activity of the target, leading to the compound's observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrimidinone Ring

5-Bromo-2-ethoxy-N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide

- Key Difference: The pyrimidinone ring has a 5-methyl substituent instead of 4-ethyl.

- Molecular Formula : C₁₅H₁₈BrN₃O₄S (MW: 416.3 g/mol).

- Conformational Flexibility: The ethyl chain may allow greater rotational freedom, influencing binding to targets like enzymes or receptors.

6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a)

- Structure: Pyridazinone ring with a methanesulfonate ester at position 3 and a sulfamoylphenyl group at position 1.

- Key Difference: Pyridazinone vs. pyrimidinone core; methanesulfonate ester introduces a polar leaving group.

- Synthetic Route: Prepared via sulfonylation of a hydroxy-pyridazinone intermediate.

Variations in the Aromatic Ring Substituents

4-Bromo-2-methoxy-6-(1-phenyl-1H-benzimidazol-2-yl)phenol

- Structure: Brominated phenol with a benzimidazole substituent.

- Key Difference : Benzimidazole replaces sulfonamide, and methoxy substitutes ethoxy.

- Impact :

Spiro[1,4-benzoxazine-2,10-cyclopropane] Derivatives

Functional Group Modifications in Sulfonamide Derivatives

3-(Benzylamino)-4-(cyclohexylamino)-N-(2-(piperazin-1-yl)ethyl)benzenesulfonamide

- Structure : Sulfonamide with benzylamine, cyclohexylamine, and piperazine substituents.

- Key Difference: Multiple amino groups enhance basicity and hydrogen-bonding capacity.

- Biological Relevance : Designed as ferroptosis inhibitors, highlighting sulfonamide versatility in targeting cell death pathways.

Comparative Data Table

Research Findings and Implications

- Sulfonamide Bioisosterism : The sulfonamide group mimics carboxylic acids, improving metabolic stability and solubility compared to carboxylate-containing analogues.

- Pyrimidinone vs. Pyridazinone: Pyrimidinones generally exhibit stronger hydrogen-bonding capacity due to the carbonyl group’s positioning, which may enhance target affinity.

Biological Activity

5-Bromo-2-ethoxy-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules that exhibit diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. The exploration of its biological activity is crucial for understanding its therapeutic potential and mechanism of action.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 416.3 g/mol. The structure includes a bromine atom, an ethoxy group, and a pyrimidine moiety, which are significant for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar sulfonamide compounds. For instance, derivatives of pyrimidines have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial cell division proteins like FtsZ, which is crucial for bacterial proliferation . Molecular docking studies suggest that the target sites for such compounds may include essential bacterial enzymes and receptors.

| Compound | Activity | Target | Reference |

|---|---|---|---|

| This compound | Antibacterial | FtsZ | |

| Berberine analogues | Antimicrobial | Various bacterial proteins |

Anticancer Properties

Sulfonamides have also been investigated for their anticancer properties. Compounds with similar structures have demonstrated the ability to inhibit tumor cell growth by inducing apoptosis and disrupting cellular signaling pathways. The presence of the pyrimidine ring enhances the interaction with DNA and RNA synthesis pathways .

Case Studies

- Antibacterial Efficacy Study : A study conducted on sulfonamide derivatives showed that modifications in the molecular structure could significantly enhance antibacterial potency. The study utilized various bacterial strains to evaluate the effectiveness of synthesized compounds against resistant strains .

- Cytotoxicity Assay : In vitro assays assessing the cytotoxic effects of related compounds revealed that certain structural features, such as the presence of halogens and sulfonamide groups, are critical for inducing apoptosis in cancer cells. The results indicated a dose-dependent response in cell viability assays .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Interaction with Nucleic Acids : The structural components may allow binding to DNA or RNA, disrupting replication processes.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-bromo-2-ethoxy-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide?

- Methodology : Synthesis involves multi-step reactions, including sulfonylation and pyrimidine ring functionalization. Critical parameters include:

- Temperature control : Maintain 0–5°C during sulfonyl chloride formation to prevent side reactions (e.g., ).

- Catalyst selection : Use APS (ammonium persulfate) for controlled copolymerization of intermediates ().

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) is essential for isolating the pure product ().

- Structural validation : Confirm via -NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and LC-MS (m/z 416.3 [M+H]) ().

Q. How can researchers resolve discrepancies in reported solubility profiles of sulfonamide derivatives like this compound?

- Approach :

- Solvent screening : Test polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–9) to assess pH-dependent solubility ( ).

- Crystallography : Use X-ray diffraction (e.g., CCDC 8QC structure) to correlate substituents (ethoxy, bromo) with lattice packing and solubility ( ).

- HPLC-UV : Quantify solubility limits under varying temperatures (25–60°C) ().

Q. What analytical techniques are most reliable for characterizing the pyrimidinone moiety in this compound?

- Techniques :

- FT-IR : Identify carbonyl (C=O) stretches at ~1680–1700 cm for the pyrimidinone ring ().

- -NMR : Detect the oxo group at δ 165–170 ppm ().

- Mass spectrometry : Fragmentation patterns (e.g., loss of Br at m/z 79/81) confirm structural integrity ().

Advanced Research Questions

Q. How do computational models predict the interaction of this compound with biological targets (e.g., enzymes, receptors)?

- Methodology :

- Docking studies : Use AutoDock Vina to simulate binding to pyrimidine-sensitive targets (e.g., dihydrofolate reductase). The ethoxy group may enhance hydrophobic interactions ().

- MD simulations : Analyze stability of sulfonamide-protein complexes over 100-ns trajectories (e.g., GROMACS) ().

- QSAR : Correlate substituent electronegativity (Br, ethyl) with inhibitory potency ().

Q. What experimental strategies address contradictions in reported biological activity data for structurally analogous sulfonamides?

- Resolution steps :

- Dose-response curves : Compare IC values across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type specificity ().

- Metabolic profiling : Use hepatocyte assays to assess if discrepancies arise from differential CYP450 metabolism ().

- Crystallographic overlays : Align with analogs (e.g., 8QC, 8Q9) to evaluate steric effects on target binding ( ).

Q. How can researchers design stability studies to evaluate hydrolytic degradation of the benzenesulfonamide group?

- Protocol :

- Forced degradation : Expose to 0.1 M HCl/NaOH at 40°C for 48 hours. Monitor via HPLC for degradation products (e.g., free sulfonic acid) ().

- Kinetic analysis : Calculate rate constants (k) under varying pH to model shelf-life ( ).

- Mass spectrometry : Identify hydrolyzed fragments (e.g., m/z 297.1 [M-Br]) ().

Q. What role does the ethoxy substituent play in modulating the compound’s pharmacokinetic properties?

- Investigative methods :

- LogP determination : Compare with des-ethoxy analogs (e.g., logP reduction from 3.2 to 2.7) to assess hydrophilicity ().

- Plasma protein binding : Use equilibrium dialysis to measure % binding (e.g., 85–90% for ethoxy vs. 75% for methoxy) ( ).

- Microsomal stability : Track metabolic half-life (t) in liver microsomes ().

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s antimicrobial efficacy against Gram-negative vs. Gram-positive bacteria?

- Hypothesis testing :

- Membrane permeability assays : Use fluorescent probes (e.g., NPN) to quantify outer membrane disruption in E. coli vs. S. aureus ().

- Efflux pump inhibition : Co-administer with verapamil to assess if resistance is pump-mediated ().

- Cryo-EM : Visualize compound localization in bacterial biofilms ( ).

Q. Why do some studies report high cytotoxicity (IC < 10 µM) while others show low toxicity (IC > 50 µM) in mammalian cells?

- Experimental refinement :

- Cell cycle analysis : Use flow cytometry to distinguish apoptosis (sub-G1 peak) vs. necrosis ().

- Reactive oxygen species (ROS) assays : Link toxicity to oxidative stress (e.g., DCFH-DA fluorescence) ().

- Toxicogenomics : RNA-seq to identify upregulated stress pathways (e.g., Nrf2, p53) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.